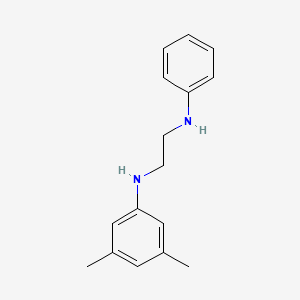![molecular formula C15H18O B14590876 5-Phenylbicyclo[3.3.1]nonan-2-one CAS No. 61042-13-5](/img/structure/B14590876.png)
5-Phenylbicyclo[3.3.1]nonan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenylbicyclo[331]nonan-2-one is a bicyclic ketone with a phenyl group attached to the fifth carbon of the bicyclo[331]nonane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylbicyclo[3.3.1]nonan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Diels-Alder reaction followed by hydrogenation and oxidation steps. For instance, the reaction of a diene with a dienophile can form the bicyclic structure, which is then subjected to hydrogenation to reduce any double bonds and oxidation to introduce the ketone functionality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize costs. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
5-Phenylbicyclo[3.3.1]nonan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Applications De Recherche Scientifique
5-Phenylbicyclo[3.3.1]nonan-2-one has several applications in scientific research:
Chemistry: Used as a model compound to study conformational effects and reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 5-Phenylbicyclo[3.3.1]nonan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and phenyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonan-2-one: Lacks the phenyl group, making it less hydrophobic and potentially less active in biological systems.
5-Phenylbicyclo[3.3.1]nonan-9-one: Similar structure but with the ketone group at a different position, which may affect its reactivity and binding properties.
Uniqueness
5-Phenylbicyclo[3.3.1]nonan-2-one is unique due to the specific placement of the phenyl group and ketone, which influences its chemical reactivity and biological activity. The combination of these features makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
61042-13-5 |
|---|---|
Formule moléculaire |
C15H18O |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
5-phenylbicyclo[3.3.1]nonan-2-one |
InChI |
InChI=1S/C15H18O/c16-14-8-10-15(9-4-5-12(14)11-15)13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2 |
Clé InChI |
GYZZTDZBAWMERN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(C1)(CCC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


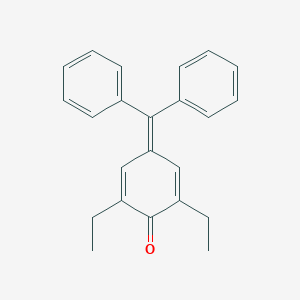
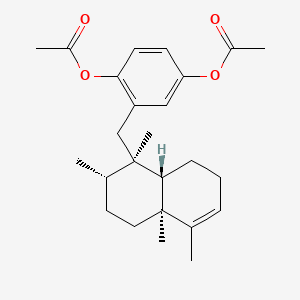

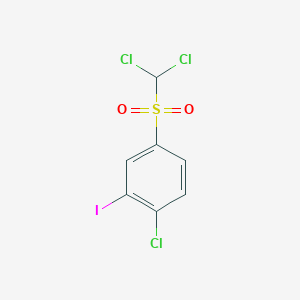

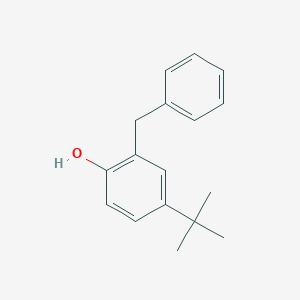

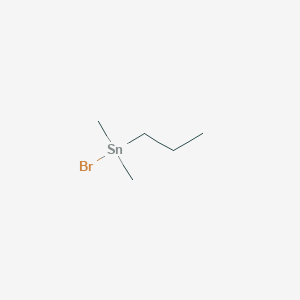

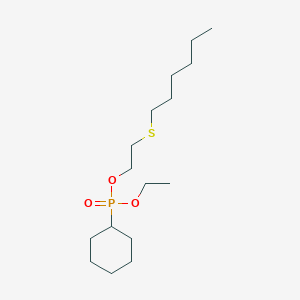
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2-bromo-4-methylphenyl)amino]-](/img/structure/B14590890.png)

![N-[1,3-Bis(3-methylphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14590901.png)
